Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting indole derivative can then be further modified to introduce the desired functional groups.
For example, the synthesis might start with the preparation of the indole core by reacting phenylhydrazine hydrochloride with a suitable ketone under acidic conditions This intermediate can then undergo alkylation, hydroxylation, and esterification reactions to introduce the butyl, hydroxy, and ethyl carboxylate groups, respectively
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone would regenerate the hydroxy group.
Scientific Research Applications
Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.
Comparison with Similar Compounds
Ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole core structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3.ClH/c1-5-7-10-25-16(3)20(22(27)28-6-2)21-17(19(26)9-8-18(21)25)15-24-13-11-23(4)12-14-24;/h8-9,26H,5-7,10-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUMYMZPWNCILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2CN3CCN(CC3)C)O)C(=O)OCC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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